4-(2-Methylphenoxy)benzonitrile
Description
4-(2-Methylphenoxy)benzonitrile (CAS: 24789-50-2) is a benzonitrile derivative featuring a 2-methylphenoxy substituent at the para position of the benzonitrile core. Its molecular formula is C₁₄H₁₁NO, with a molecular weight of 209.25 g/mol . The compound is characterized by a nitrile group (-CN) and a methyl-substituted phenoxy ether linkage, which contribute to its chemical stability and versatility.
Benzonitrile derivatives, including this compound, are widely utilized as intermediates in pharmaceuticals, agrochemicals, and functional materials. For instance, benzonitrile-based compounds are known for their roles as non-linear optical (NLO) chromophores, epoxy curing agents, and antifungal agents .
Properties
IUPAC Name |
4-(2-methylphenoxy)benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO/c1-11-4-2-3-5-14(11)16-13-8-6-12(10-15)7-9-13/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUKWZPMMFFMGGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OC2=CC=C(C=C2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701304945 | |
| Record name | 4-(2-Methylphenoxy)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701304945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24789-50-2 | |
| Record name | 4-(2-Methylphenoxy)benzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24789-50-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(2-Methylphenoxy)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701304945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methylphenoxy)benzonitrile typically involves nucleophilic aromatic substitution reactions. One common method is the reaction of 4-chlorobenzonitrile with 2-methylphenol in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
Types of Reactions
4-(2-Methylphenoxy)benzonitrile undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of the nitrile group.
Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium carbonate in solvents like DMF or DMSO.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like LiAlH4 or hydrogen gas in the presence of a catalyst.
Major Products Formed
Nucleophilic Substitution: Substituted benzonitriles with various nucleophiles.
Oxidation: Carboxylic acids or other oxidized derivatives.
Reduction: Amines or other reduced derivatives.
Scientific Research Applications
4-(2-Methylphenoxy)benzonitrile is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In the study of enzyme interactions and as a potential ligand for receptor studies.
Medicine: Investigated for its potential pharmacological properties and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2-Methylphenoxy)benzonitrile involves its interaction with specific molecular targets. The nitrile group can act as an electrophile, participating in various chemical reactions. The compound can also interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Positional Isomerism
- 2-(2-Methylphenoxy)benzonitrile differs from the target compound only in the position of the methylphenoxy group (C2 vs. C4). This positional change can alter solubility and crystallinity, impacting formulation in drug delivery systems .
Heterocyclic Derivatives
Optical and Electronic Properties
- Styryl-substituted derivatives such as 2-(4-(4-Cyanostyryl)styryl)benzonitrile feature extended conjugation, resulting in strong NLO responses. These compounds are embedded in polymer matrices (e.g., PVK) for optoelectronic devices, unlike this compound, which lacks such conjugation .
Pharmaceutical Utility
- 4-((2-(Methylamino)ethoxy)methyl)benzonitrile Hydrochloride is optimized for bioavailability due to its hydrophilic aminoethoxy chain, making it a reference standard in drug quality control. In contrast, the methylphenoxy group in the target compound prioritizes lipophilicity .
Biological Activity
4-(2-Methylphenoxy)benzonitrile is a compound that has garnered interest in various fields, particularly in medicinal chemistry and biological research. This article aims to provide a comprehensive overview of its biological activities, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a phenoxy group attached to a benzonitrile moiety, which contributes to its unique chemical reactivity and potential biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C15H14N |
| Molecular Weight | 226.28 g/mol |
| Functional Groups | Phenoxy, Nitrile |
| Solubility | Varies with solvent |
The biological activity of this compound is believed to be mediated through interactions with specific molecular targets such as enzymes or receptors. Although detailed mechanisms are not extensively documented, it is hypothesized that the compound may modulate biochemical pathways by inhibiting or activating these targets.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, research on related benzonitrile derivatives has shown promising results against various bacterial strains, including E. coli and Staphylococcus aureus .
- Case Study : A study demonstrated that certain benzonitrile derivatives had minimum inhibitory concentrations (MIC) as low as 62.5 µg/mL against E. coli, indicating strong antibacterial potential .
Antiproliferative Effects
The antiproliferative effects of this compound have also been explored. In vitro assays have shown that related compounds can inhibit the proliferation of cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer) cells.
- Research Findings : One study reported IC50 values for antiproliferative activity against HeLa cells at approximately 226 µg/mL .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of compounds like this compound. Modifications at specific positions on the phenyl rings can significantly influence both potency and selectivity toward biological targets.
| Modification | Effect on Activity |
|---|---|
| Ortho substitution | Increased potency |
| Para substitution | Variable effects |
| Electron-withdrawing groups | Enhanced antimicrobial activity |
Synthesis Methods
The synthesis of this compound typically involves several steps, including:
- Formation of the Phenoxy Group : This can be achieved through nucleophilic substitution reactions.
- Benzonitrile Formation : The nitrile group can be introduced via reactions like dehydration or substitution.
- Purification : The final product is purified using techniques such as recrystallization or chromatography.
Future Directions
Further research is needed to establish specific biological activities for this compound and its derivatives. Investigating its interactions with various biomolecules and exploring its potential therapeutic applications could uncover new uses in drug development.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
